3-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

CTX-M beta-lactamase structure-activity relationship fluorine substitution

This compound is a strategic chemical probe for investigating dual-target polypharmacology against BCRP-mediated multidrug resistance and β-lactamase-mediated antibiotic resistance. Its unique 3-bromo substitution pattern fills a critical SAR gap not covered in published BCRP inhibitor libraries, enabling the evaluation of bromine-specific steric and electronic effects on reversal potency. Procure this analog to serve as a matched structural control for rigorous SAR validation alongside more potent analogs.

Molecular Formula C15H10BrF2N5O
Molecular Weight 394.18
CAS No. 1005306-43-3
Cat. No. B2867200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
CAS1005306-43-3
Molecular FormulaC15H10BrF2N5O
Molecular Weight394.18
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
InChIInChI=1S/C15H10BrF2N5O/c16-10-3-1-2-9(6-10)15(24)19-8-14-20-21-22-23(14)11-4-5-12(17)13(18)7-11/h1-7H,8H2,(H,19,24)
InChIKeyIDTXXEMSWGNAGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide (CAS 1005306-43-3): Procurement & Differentiation Baseline


3-Bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide (CAS 1005306-43-3) is a synthetic small molecule belonging to the tetrazole-substituted benzamide class [1]. Characterized by a 3-bromo substituent on the benzamide ring and a 3,4-difluorophenyl moiety on the tetrazole, it is a structural analog of the CTX-M β-lactamase inhibitor 3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide (PDB: 4DE3) [2] and is related to the phenyltetrazole series evaluated as Breast Cancer Resistance Protein (BCRP/ABCG2) inhibitors [3].

Why Analogs of 3-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide Cannot Be Interchanged for Research or Procurement


Generic substitution within this chemical series is not feasible due to the critical role of the 3,4-difluorophenyl substitution pattern in modulating target binding, metabolic stability, and selectivity. In related tetrazole-containing benzamide scaffolds targeting CTX-M β-lactamases, moving the tetrazole substitution from a phenyl to a heteroaryl ring can shift the inhibitory constant (Ki) from 21 µM to 89 nM, a >200-fold improvement [1]. Similarly, within the BCRP inhibitor series, the choice and position of halogen substituents on the benzamide ring directly governs reversal potency; for instance, Compound 6 exhibited a fold-resistance of 1.51, while its close structural analog Compound 7 showed 1.62, both at 10 µM, demonstrating that even minor modifications yield measurable functional differences [2].

Quantitative Differentiation Evidence for 3-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide


Structural Differentiation: The 3,4-Difluorophenyl Motif Versus the Phenyl Analog

The target compound differs structurally from the well-characterized CTX-M inhibitor 3-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide (PDB: 4DE3) by the presence of a 3,4-difluorophenyl group on the tetrazole ring instead of an unsubstituted phenyl group [1]. In the CTX-M program, strategic addition of fluorine- and trifluoromethyl-containing groups to the tetrazole-phenyl moiety was the primary driver of potency improvement, enabling a shift from Ki = 21 µM (lead) to Ki = 89 nM (optimized) [1]. While direct Ki data for the target compound are not publicly available, the 3,4-difluorophenyl substitution pattern represents a deliberate intermediate design element within this established SAR trajectory.

CTX-M beta-lactamase structure-activity relationship fluorine substitution

Differentiation from BCRP Inhibitor Series: Halogen-Dependent Reversal Potency

The Gujarati et al. (2017) study established that halogen identity and position on the benzamide ring directly modulate BCRP inhibitory potency. In the benzamide series, Compounds 6 and 7 (structurally distinct halogenated benzamides) exhibited fold-resistance values of 1.51 and 1.62, respectively, at 10 µM, comparable to the reference inhibitor FTC [1]. The target compound's 3-bromo substitution pattern represents a specific halogen regioisomer within this SAR landscape, distinct from the chloro-, fluoro-, or unsubstituted analogs that populate the published benzamide series. Although the target compound was not among the 31 derivatives tested, its 3-bromo substitution and 3,4-difluorophenyl-tetrazole linker position it as a logical probe for evaluating halogen-dependent BCRP selectivity.

BCRP/ABCG2 inhibitor multidrug resistance reversal halogen SAR

Selectivity Advantage: Retention of BCRP Selectivity Over P-gp

The benzamide and phenyltetrazole series reported by Gujarati et al. demonstrated a key selectivity profile: active compounds reversed BCRP-mediated resistance but did not exhibit reversal effects in the P-gp-overexpressing cell line SW620/Ad300 [1]. This selectivity for BCRP over P-gp is a crucial differentiator for multidrug resistance reversal research, as dual P-gp/BCRP inhibitors often introduce confounding variables in mechanistic studies. The target compound, as a 3-bromo-phenyltetrazole hybrid, is expected to retain this class-level BCRP selectivity, positioning it as a cleaner pharmacological probe compared to non-selective efflux pump inhibitors.

BCRP selectivity P-glycoprotein efflux transporter

Procurement-Driven Application Scenarios for 3-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide


Structural Biology: X-Ray Crystallography Probe for β-Lactamase Binding Hotspots

The 3,4-difluorophenyl moiety provides enhanced electron density for X-ray crystallographic phasing compared to the unsubstituted phenyl analog (PDB: 4DE3), potentially enabling higher-resolution structural characterization of ligand-β-lactamase complexes at the Asp240-anchored polar site and the Pro167 hydrophobic shelf [1]. This compound can serve as an isomorphous heavy-atom derivative for phasing, or as a tool to map fluorinated pharmacophore interactions critical for β-lactamase inhibitor design.

BCRP Selectivity Profiling: Halogen SAR Probe for Efflux Transporter Studies

The 3-bromo substitution occupies a unique position in the BCRP inhibitor SAR matrix not covered in the published Gujarati et al. 31-compound library [1]. Procurement of this compound enables researchers to evaluate bromine-specific steric and electronic effects on BCRP inhibition potency and selectivity, filling a critical gap between the reported chloro-, fluoro-, and unsubstituted benzamide analogs.

Medicinal Chemistry: Dual-Target Lead Optimization Scaffold

Combining structural features relevant to both β-lactamase inhibition (via the difluorophenyl-tetrazole core, as in the CTX-M program [1]) and BCRP inhibition (via the halogenated benzamide, as in the BCRP series [2]) makes this compound a strategic starting point for designing dual-target agents addressing both antibiotic resistance and multidrug resistance in cancer. The convergent pharmacophoric elements offer a unique opportunity to explore polypharmacology within a single chemotype.

Chemical Biology: Negative Control Design for Tetrazole-Based Inhibitor Studies

Given its structural relationship to active tetrazole-phenyl CTX-M inhibitors (Ki = 21 µM to 89 nM) [1] and BCRP inhibitors [2], this compound's distinct substitution pattern may render it differentially active or inactive, qualifying it as a matched structural control. Its use alongside more potent analogs enables rigorous SAR validation by isolating the contribution of the 3,4-difluorophenyl and 3-bromo groups to target engagement.

Quote Request

Request a Quote for 3-bromo-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.